![molecular formula C26H25N3O5S B14122128 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethoxybenzyl and benzoxazinyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-trione
Uniqueness
The unique structural features of 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, such as the ethoxybenzyl and benzoxazinyl groups, contribute to its distinct chemical and biological properties. These features may enhance its stability, solubility, and bioactivity compared to similar compounds.
Biological Activity
3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
Molecular Formula: C26H25N3O5S
Molecular Weight: 491.6 g/mol
IUPAC Name: 3-[(4-ethoxyphenyl)methyl]-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione
InChI Key: WUGRBTVZGYNQEK-UHFFFAOYSA-N
The structural complexity of this compound is indicative of its potential interactions with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors within biological systems. The presence of the thieno[3,2-d]pyrimidine moiety suggests potential inhibition of certain kinases or other enzymes involved in cellular signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases that play critical roles in cell signaling and proliferation.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular responses.
- Cell Cycle Alteration: Similar compounds have been shown to affect cell cycle distribution in cancer cells, potentially leading to apoptosis.
Biological Activity
Research indicates that derivatives of benzoxazinones exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under study has not been extensively documented in literature; however, related compounds have demonstrated significant activities.
Anticancer Activity
A study on structurally similar benzoxazinones revealed cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity: Certain benzoxazinone derivatives showed IC50 values in the low micromolar range against P388 cells (ID50 = 9.9 µM) .
Antimicrobial Activity
Benzoxazinone derivatives have also been evaluated for their antimicrobial properties:
- Gram-positive and Gram-negative Bacteria: Compounds similar to the one have shown activity against both types of bacteria using disc diffusion methods .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to the target structure:
Properties
Molecular Formula |
C26H25N3O5S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H25N3O5S/c1-3-33-19-7-5-18(6-8-19)15-29-25(31)24-20(10-13-35-24)28(26(29)32)16-23(30)27-11-12-34-22-9-4-17(2)14-21(22)27/h4-10,13-14H,3,11-12,15-16H2,1-2H3 |
InChI Key |
WUGRBTVZGYNQEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCOC5=C4C=C(C=C5)C |
Origin of Product |
United States |
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